molecular formula C15H19NO B13691614 8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one

8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one

Katalognummer: B13691614
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: SLZQDGLKXBERKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the molecular formula C15H19NO. It is a member of the tropane alkaloid family, which is known for its diverse biological activities. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant subject of study in organic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.

    Medicine: It has potential therapeutic applications due to its biological activity, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tropinone: A precursor in the synthesis of tropane alkaloids, sharing a similar bicyclic structure.

    Cocaine: A well-known tropane alkaloid with significant biological activity.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.

Uniqueness

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific stereochemistry and the presence of the phenylethyl group, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

8-(1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3

InChI-Schlüssel

SLZQDGLKXBERKJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.